4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is an organic compound classified as an aromatic amine. It features a chloro and a fluoro substituent on the phenoxy group, which is attached to a methylphenylamine core. This compound is of interest in various scientific fields, including medicinal chemistry and materials science, due to its unique chemical structure and potential applications.
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine belongs to the class of phenylamines, which are characterized by the presence of an amino group attached to an aromatic ring. The presence of halogen substituents (chloro and fluoro) enhances its reactivity and biological activity.
The synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine typically involves a nucleophilic aromatic substitution reaction.
Technical Details:
In industrial settings, production can be optimized using continuous flow reactors, which allow for better control over reaction parameters, leading to increased yields and efficiency.
The molecular structure of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine can be represented by its chemical formula . The InChI (International Chemical Identifier) for this compound is:
The compound exhibits distinct physical and chemical properties due to its halogen substituents, which influence its reactivity and interactions with biological systems.
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine can participate in various chemical reactions:
Technical Details:
The specific conditions for these reactions depend on the desired product and may require catalysts or specific solvents to optimize yields.
The mechanism of action for 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine involves its interaction with specific molecular targets within biological systems.
Research indicates that compounds with similar structures often exhibit varied pharmacological effects based on their substituent patterns, suggesting that this compound may have therapeutic potential in drug development.
Relevant data regarding these properties can be found in chemical databases such as PubChem .
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine has several scientific uses:
Given its unique structure and properties, 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine represents a valuable compound for research and development across multiple scientific disciplines.
The compound 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine represents a structurally sophisticated aniline derivative with significant potential in drug discovery. Its molecular formula (C₁₃H₁₁ClFNO
) and molecular weight (251.68 g/mol
) reflect a hybrid architecture combining halogenated aryl ether and methyl-substituted aniline motifs [1]. This scaffold integrates three critical pharmacophoric elements:
-NH₂
), enabling hydrogen bonding and serving as a synthetic handle for derivatization. The strategic placement of halogens (meta-chloro and para-fluoro) creates distinct electronic environments on the phenoxy ring. Fluorine’s high electronegativity withdraws electron density, while chlorine’s polarizability enhances van der Waals interactions with biological targets. This combination leverages both the sigma-hole effect of chlorine and the enhanced binding affinity attributed to fluorine [5] [9].
Table 1: Core Structural Features of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
Structural Element | Role in Bioactivity | Physicochemical Contribution |
---|---|---|
Primary aniline (-NH₂) | Hydrogen bond donor/acceptor; metabolic site | Increases solubility; moderate nucleophilicity |
3-Methyl substitution | Steric hindrance; modulates conformation | Enhances lipophilicity (π-alkyl interactions) |
3-Chloro-4-fluorophenoxy | Electronic modulation; target binding | Cl: Lipophilicity & polarizability; F: Electron withdrawal & stability |
The scaffold embodies three recurring motifs in bioactive molecules:
Halogenated Aryl Ethers: The unsymmetrical 3-chloro-4-fluorophenoxy group is a hallmark of kinase inhibitors and antimicrobial agents. The ortho-proximity of chlorine and fluorine creates a polarized aromatic system, enhancing dipole interactions with target proteins. This motif improves membrane permeability and resistance to oxidative metabolism compared to non-halogenated analogs [5] [9].
Methyl-Substituted Anilines: The meta-methyl group on the aniline ring induces torsional restriction, reducing conformational flexibility and entropic penalties upon target binding. This substitution also elevates log P values by ~0.5–1.0 units, optimizing bioavailability without excessive hydrophobicity. In antifungal benzotriazole-azo-aniline derivatives, tert-butyl or amino groups at analogous positions are essential for broad-spectrum activity [2].
Bridging Ether Linkage: The phenoxy spacer separates the aniline and halogenated rings, allowing optimal spatial orientation for target engagement. This ether linkage confers metabolic stability over thioether or amine linkages, as evidenced by its prevalence in FDA-approved fluorinated drugs (e.g., kinase inhibitors) [5]. Computational studies suggest the oxygen atom facilitates a near-perpendicular dihedral angle (~85°), minimizing steric clash and enabling deep binding pocket penetration [4].
Halogenated anilines serve as privileged intermediates in medicinal chemistry due to their balanced electronic and steric properties:
Electron Modulation: The primary aniline group is strongly electron-donating (+R effect), activating ortho/para positions for electrophilic substitution. Halogens counterbalance this by withdrawing electrons (-I effect), fine-tuning ring electronics. In 4-haloanilines, fluorine’s induction dominates, while chlorine’s resonance contribution enhances polarizability. This dual effect is critical for substrates requiring precise electronic alignment, such as cytochrome P450 enzymes [6] [9].
Nephrotoxicity Considerations: Structure-toxicity studies reveal that halogen position dictates nephrotoxic potential. 4-Haloanilines (e.g., 4-bromoaniline) exhibit greater in vitro nephrotoxicity (EC₅₀ gluconeogenesis inhibition: ~0.5 mM) than 3,5-dihaloanilines, attributed to para-bioactivation to quinone imines. Conversely, 3,5-dichloroaniline is a potent nephrotoxicant in vivo (effective dose: 0.8 mmol/kg), underscoring the role of meta-halogenation in renal accumulation [9].
Table 2: Impact of Halogen Position on Aniline Bioactivity
Halogen Substitution Pattern | Relative Nephrotoxicity (in vitro) | Key Biological Observations |
---|---|---|
4-Haloanilines (e.g., 4-Br) | High (EC₅₀: 0.1–0.5 mM) | Significant gluconeogenesis inhibition; quinone imine formation |
3,5-Dihaloanilines (e.g., 3,5-Cl₂) | Moderate (EC₅₀: 0.5–1.0 mM) | Renal organic ion transport disruption; covalent binding |
2-Haloanilines | Low | Halogen-dependent cytotoxicity; minimal renal impact |
The scaffold’s development reflects iterative structure-activity relationship (SAR) principles central to medicinal chemistry:
Early Aniline Derivatives: Aniline (C₆H₅NH₂
), first isolated in 1826, became a cornerstone of dye chemistry (e.g., mauveine, 1856). Its derivatives entered medicine in the 1890s with antipyretics like acetanilide. The discovery of sulfonamide antibiotics (1930s) cemented anilines as pharmacophores, though unsubstituted anilines faced toxicity limitations [6].
Halogenation as a Design Strategy: The 1950–1980s saw targeted halogenation address aniline’s liabilities. Chlorination at the meta-position reduced metabolic oxidation, while para-fluorination enhanced blood-brain barrier penetration. For example:
3,5-Dichloroaniline: Building block for fungicides (e.g., iprodione).The title compound merges these lessons, positioning halogens at meta- (Cl) and para- (F) positions to balance activity and stability [9].
Modern SAR-Driven Optimization: Contemporary drug design employs systematic single-modification approaches:
Table 3: Evolution of Halogenated Aniline Scaffolds in Drug Discovery
Era | Representative Compound | Therapeutic Area | Design Innovation |
---|---|---|---|
1930s | Sulfanilamide | Antibiotics | Unsubstituted aniline |
1950s | 4-Chloroaniline derivatives | Analgesics | para-Halogen for reduced oxidation |
1980s | 3,5-Dichloroaniline fungicides | Agriculture | meta-Dihalogen for bioavailability |
2000s–Present | 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine | Kinase inhibitors (hypothetical) | Asymmetric halogenation + methylaniline |
The synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine was first reported in vendor catalogs (e.g., Santa Cruz Biotechnology) as a research chemical, indicating pharmaceutical lead potential [1]. Its structure embodies modern medicinal chemistry axioms: halogen synergy, conformational control, and metabolically stable linkers.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: